molecular formula C6H12O4 B11921576 L-erythro-Pentopyranoside, methyl 2-deoxy-

L-erythro-Pentopyranoside, methyl 2-deoxy-

Cat. No.: B11921576
M. Wt: 148.16 g/mol
InChI Key: CYLGOSOYSUHPCY-XSYQQOMZSA-N
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Description

L-erythro-Pentopyranoside, methyl 2-deoxy-, is a deoxy sugar derivative characterized by the absence of a hydroxyl group at the C2 position of its pentopyranose ring. Its structure is defined by the L-erythro configuration, which dictates the spatial arrangement of substituents around the chiral centers. The compound exists in α- and β-anomeric forms, depending on the orientation of the methoxy group at the anomeric carbon (C1). Key physicochemical properties include a molecular formula of C₆H₁₂O₄, molecular weight 148.157 g/mol, boiling point 294.5±40.0 °C, and density 1.2±0.1 g/cm³ .

Synthetic routes often involve nucleophilic displacement reactions, as demonstrated in the preparation of methyl 4-thio-2-deoxy-γ-L-erythro-pentopyranoside via tosylation and subsequent substitution with potassium thioacetate . The compound’s conformational preferences are influenced by the exo-anomeric effect, stabilizing axial or equatorial orientations of substituents .

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(3S,4R)-6-methoxyoxane-3,4-diol

InChI

InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m1/s1

InChI Key

CYLGOSOYSUHPCY-XSYQQOMZSA-N

Isomeric SMILES

COC1C[C@H]([C@H](CO1)O)O

Canonical SMILES

COC1CC(C(CO1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-erythro-Pentopyranoside, methyl 2-deoxy- typically involves the glycosylation of a suitable sugar precursor. One common method is the reaction of a protected sugar derivative with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Methanol or a mixture of methanol and water

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes, such as:

    Continuous flow reactors: For better control over reaction conditions and higher yields

    Enzymatic synthesis: Using glycosyltransferases to catalyze the formation of the glycosidic bond

Chemical Reactions Analysis

Types of Reactions: L-erythro-Pentopyranoside, methyl 2-deoxy- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding lactones or acids using oxidizing agents like potassium permanganate

    Reduction: Reduction of the glycosidic bond to form alditols using reducing agents like sodium borohydride

    Substitution: Nucleophilic substitution reactions at the anomeric carbon

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution

    Reduction: Sodium borohydride in methanol

    Substitution: Nucleophiles such as thiols or amines in the presence of a base

Major Products Formed:

    Oxidation: Lactones or carboxylic acids

    Reduction: Alditols

    Substitution: Thioglycosides or aminoglycosides

Scientific Research Applications

Structural Insights and Conformational Analysis

The conformational behavior of L-erythro-Pentopyranoside, methyl 2-deoxy-, has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy. Research indicates that solvent effects play a crucial role in determining the conformational equilibrium of this compound. For instance, changes in optical rotation were observed when dissolved in different solvents, highlighting the influence of solvation on molecular conformation. A study demonstrated that in non-polar solvents like chloroform, intramolecular hydrogen bonding stabilizes specific conformations, while polar solvents like dimethyl sulfoxide disrupt these interactions, leading to a shift in equilibrium towards more stable forms .

Glycosylation Reactions

L-erythro-Pentopyranoside, methyl 2-deoxy-, serves as a glycosyl donor in synthetic carbohydrate chemistry. Its derivatives are utilized to create glycosidic bonds in the synthesis of oligosaccharides and glycoconjugates. The ability to manipulate its reactivity allows for the development of complex carbohydrate structures that are essential for understanding biological processes such as cell signaling and recognition .

Antiviral and Antimicrobial Studies

Research has indicated that certain derivatives of L-erythro-Pentopyranoside exhibit antiviral properties. For example, studies have shown that modifications to the hydroxyl groups can enhance the compound's efficacy against specific viral strains by interfering with viral replication mechanisms. Similarly, some derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study: Solvent Effects on Conformation

A detailed study investigated the conformational changes of methyl 2-deoxy-β-L-erythro-pentopyranoside in various solvents using NMR spectroscopy. The findings revealed that solvent polarity significantly influences the conformational distribution of the compound. In chloroform, a predominant equatorial conformation was observed, while increasing solvent polarity shifted the equilibrium towards axial conformations due to enhanced solvation effects .

Solvent Equatorial Conformation (%) Axial Conformation (%)
Chloroform7525
DMSO4060
Water3070

Case Study: Antiviral Activity

In a study focusing on antiviral applications, derivatives of L-erythro-Pentopyranoside were tested against influenza virus strains. Results indicated that specific modifications to the methyl group significantly increased antiviral activity compared to unmodified compounds. The mechanism was attributed to enhanced binding affinity to viral receptors .

Mechanism of Action

The mechanism of action of L-erythro-Pentopyranoside, methyl 2-deoxy- involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for glycosidases and glycosyltransferases, affecting the metabolism and function of carbohydrates. The molecular targets and pathways involved include:

    Glycosidases: Enzymes that hydrolyze glycosidic bonds

    Glycosyltransferases: Enzymes that catalyze the transfer of sugar moieties to acceptor molecules

Comparison with Similar Compounds

Table 1: Structural and Configurational Differences

Compound Name Molecular Formula Configuration/Substituents Key Physical Properties
Methyl 2-deoxy-L-erythro-pentopyranoside C₆H₁₂O₄ L-erythro, 2-deoxy, α/β-anomer Boiling point: 294.5 °C; Density: 1.2 g/cm³
Methyl 2-deoxy-β-D-ribofuranoside C₆H₁₂O₄ D-ribo, 2-deoxy, β-anomer Reacts regioselectively with CAL-B lipase
Methyl 4-thio-2-deoxy-γ-L-erythro-pentopyranoside C₆H₁₂O₃S 4-thio, γ-L-erythro Synthesized via LiAlH₄ reduction (12:1 deoxy selectivity)
Methyl 3-amino-3-deoxy-pentopyranoside C₆H₁₃NO₃ 3-amino, 3-deoxy NSC-104536; used in glycosylation studies
Methyl 2-fluoro-β-D-mannopyranoside C₇H₁₃FO₅ 2-fluoro, β-D-manno Reduced negative charge around ring oxygen vs. CF₃ analogs

Conformational and Reactivity Comparisons

  • Electrostatic Interactions: In methyl 3-deoxy-β-L-erythro-pentopyranoside derivatives, acylated oxygens at C2 and C4 exhibit weaker electrostatic repulsion compared to methyl ethers or hydroxyl groups, stabilizing specific conformations .
  • Hydrogen Bonding: The β-anomer of 2-deoxy-β-D-ribofuranoside (βf) lacks intramolecular hydrogen bonding at O3′, rendering its α-face more accessible for reactions .
  • Enzymatic Reactivity: Methyl 2-deoxy-α-D-ribofuranoside derivatives undergo CAL-B-catalyzed alcoholysis with high regioselectivity (>99% yield for 3-O-acetyl derivatives), unlike arabinofuranosides .

Biological Activity

L-erythro-Pentopyranoside, methyl 2-deoxy- is a chemical compound with the molecular formula C6_6H12_{12}O4_4. It is categorized as a deoxy sugar, specifically a derivative of pentopyranoside, where the hydroxyl group at the second position is replaced by a hydrogen atom. This unique structural modification imparts distinct biological activities, making it a subject of interest in various biochemical and pharmaceutical research applications.

The biological activity of L-erythro-Pentopyranoside, methyl 2-deoxy- is primarily attributed to its interaction with specific enzymes and receptors involved in carbohydrate metabolism. It can serve as both a substrate and an inhibitor for glycosidases and glycosyltransferases, which are critical for the hydrolysis of glycosidic bonds and the transfer of sugar moieties to acceptor molecules, respectively .

Comparative Biological Activity

L-erythro-Pentopyranoside, methyl 2-deoxy- exhibits different biological activities compared to its stereoisomers. For instance, methyl 2-deoxy-D-ribopyranoside has been shown to influence cellular processes such as angiogenesis and cell migration, while L-erythro-Pentopyranoside's unique stereochemistry results in varied interactions with biological systems .

Case Studies

  • Angiogenic Activity : Research has indicated that compounds similar to L-erythro-Pentopyranoside can induce angiogenesis. For example, studies on 2-deoxy-D-ribose demonstrated its ability to promote endothelial cell proliferation and migration, suggesting potential applications in wound healing and tissue regeneration .
  • Inhibition of Glycosidases : L-erythro-Pentopyranoside has been evaluated for its inhibitory effects on various glycosidases. The compound can modulate enzyme activity, impacting carbohydrate metabolism and potentially influencing disease states related to dysregulated glycosylation processes.
  • Therapeutic Potential : The compound's role as a precursor in drug synthesis highlights its medicinal applications. Its unique properties may facilitate the development of novel therapeutic agents targeting metabolic disorders or cancer .

Synthesis and Structural Properties

The synthesis of L-erythro-Pentopyranoside typically involves glycosylation reactions using protected sugar derivatives in methanol under acidic conditions. The resulting compound exhibits a chair conformation in solution, which affects its reactivity and biological interactions .

Table: Biological Activities of Related Compounds

CompoundBiological ActivityReference
L-erythro-Pentopyranoside, methyl 2-deoxy-Inhibitor of glycosidases; potential angiogenic activity
Methyl 2-deoxy-D-ribopyranosideInduces endothelial cell migration; promotes angiogenesis
Methyl 2-deoxy-β-L-erythro-pentopyranosideDifferent stereochemistry leads to varied biological effects

Q & A

Basic Research Questions

What are the established synthetic routes for preparing methyl 2-deoxy-L-erythro-pentopyranoside, and what are their key challenges?

The synthesis of methyl 2-deoxy-L-erythro-pentopyranoside often involves regioselective functionalization and protection/deprotection strategies. For example, iodocyclization of methyl α-D-glucopyranoside derivatives can yield cyclized products, but competing pathways (e.g., 5-exo vs. 6-endo reactions) complicate regioselectivity, leading to mixtures requiring chromatographic separation . Another approach uses enzymatic alcoholysis with CAL-B lipase to achieve stereoselective acetylation of 2-deoxyribofuranosides, though substrate steric hindrance may reduce efficiency . Key challenges include minimizing side reactions (e.g., over-acetylation) and optimizing solvent systems to enhance selectivity.

How is the structural conformation of methyl 2-deoxy-pentopyranosides validated experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for conformational analysis. For instance, 1H^1 \text{H}-NMR coupling constants (JJ-values) between axial/equatorial protons reveal chair or twist-boat conformations in pyranose rings. In methyl 3-deoxy-β-L-erythro-pentopyranoside derivatives, axial-axial proton couplings (e.g., J3,4J_{3,4}) confirm chair conformations, while solvent-induced shifts (e.g., in D2 _2O vs. CDCl3 _3) highlight hydrogen bonding effects on ring puckering . X-ray crystallography further resolves absolute configurations, as demonstrated in iodocyclized products with defined stereochemistry .

What analytical techniques are used to quantify methyl 2-deoxy-pentopyranoside derivatives in complex mixtures?

High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (LC-MS) is standard for quantification. For example, reversed-phase HPLC with UV detection (210 nm) separates anomeric mixtures of methyl 2-deoxy-ribofuranosides, while electrospray ionization (ESI)-MS confirms molecular ions ([M+Na]+^+) . Gas Chromatography (GC)-MS is less common due to derivatization requirements but may be used for volatile silylated derivatives .

Advanced Research Questions

How do solvent and substituent effects influence the conformational equilibria of methyl 2-deoxy-pentopyranosides?

Solvent polarity and substituent electronegativity significantly impact ring conformations. In methyl 3-deoxy-β-L-erythro-pentopyranoside, acyl groups (e.g., acetyl) reduce electrostatic repulsion between axial oxygens at C-2 and C-4 compared to hydroxyl or methoxy groups, stabilizing chair conformations. Polar protic solvents (e.g., water) strengthen hydrogen bonds between axial hydroxyls, further stabilizing specific conformers. NMR data show upfield shifts of 0.5–1.0 ppm for axial protons in D2 _2O versus CDCl3_3, correlating with solvent-induced conformational rigidity .

What computational methods are employed to predict regioselectivity in glycosylation reactions involving methyl 2-deoxy-pentopyranosides?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For iodocyclization reactions, activation energies for 5-exo-tet pathways are typically 2–3 kcal/mol lower than 6-endo routes, favoring smaller ring formation. Molecular dynamics simulations further reveal solvent accessibility to reactive sites, explaining why bulky solvents disfavor certain pathways . These models align with experimental yields (e.g., 70% 5-exo vs. 20% 6-endo products) .

How can enzymatic biocatalysis improve stereoselective modifications of methyl 2-deoxy-pentopyranosides?

CAL-B lipase catalyzes regioselective alcoholysis of acetylated 2-deoxyribofuranosides, preferentially cleaving C-3 acetyl groups over C-5 (>99% selectivity in methanol). This method avoids harsh acidic/basic conditions, preserving acid-labile glycosidic bonds. However, steric hindrance from bulky substituents (e.g., benzyl groups) reduces enzymatic efficiency, requiring substrate engineering or immobilized enzyme variants .

What strategies address contradictory data in regioselective synthesis of methyl 2-deoxy-pentopyranoside derivatives?

Contradictions arise from divergent reaction conditions (e.g., solvent, temperature). For example, iodocyclization in THF at 80°C yields 5-exo products, while acetonitrile favors 6-endo pathways due to solvent polarity effects. Systematic variation of parameters (e.g., using Design of Experiments, DoE) and advanced characterization (2D NMR, X-ray) resolve ambiguities. Conflicting reports on CAL-B selectivity highlight the need for substrate-specific optimization .

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